6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile
Description
Properties
IUPAC Name |
2,6-dipyridin-2-ylpyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4/c17-11-12-9-15(13-5-1-3-7-18-13)20-16(10-12)14-6-2-4-8-19-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALLUAMTZFFSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bipyridine Core Formation
The foundational step in synthesizing 6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile involves constructing the 2,2'-bipyridine scaffold. The patent US5416217A outlines a nickel-catalyzed coupling method using pyridine derivatives under elevated temperatures (200–240°C) and autogenous pressure. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 215–225°C | Maximizes coupling efficiency |
| Pressure | ≥25 bar | Maintains liquid-phase reactivity |
| Catalyst Loading | 15–20 wt% Ni/Al₂O₃ | Balances activity and cost |
| Residence Time | 30–45 minutes | Prevents over-reduction |
This method achieves bipyridine core yields of 68–72%, with catalyst longevity extended to 400 hours via sodium borohydride and ammonium hydroxide additives.
Catalytic Systems
Nickel-Based Coupling Catalysts
The patent emphasizes alumina-supported elemental nickel (Ni/Al₂O₃) for bipyridine synthesis. Performance metrics include:
| Catalyst Property | Value | Effect on Reaction |
|---|---|---|
| Nickel Loading | 30–35% by weight | Enhances turnover frequency |
| Support Surface Area | 180–220 m²/g | Improves dispersion |
| Reduction Method | H₂ flow at 400°C | Activates metallic Ni sites |
Deactivation studies reveal that coke deposition accounts for 78% of activity loss, mitigated by periodic oxidative regenerations at 500°C.
Palladium-Mediated Cyanation
Post-coupling cyanation employs heterogeneous Pd/C (5 wt%) or homogeneous Pd(OAc)₂. Comparative data:
| Parameter | Pd/C (Heterogeneous) | Pd(OAc)₂ (Homogeneous) |
|---|---|---|
| Yield | 65% | 82% |
| Catalyst Recovery | 95% via filtration | <10% |
| Byproduct Formation | 8% | 12% |
Homogeneous systems favor higher yields but necessitate costly ligand systems like Xantphos to suppress Pd aggregation.
Reaction Optimization Parameters
Temperature and Pressure Effects
Bipyridine coupling efficiency correlates nonlinearly with temperature:
| Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 200 | 58 | 84 |
| 220 | 71 | 79 |
| 240 | 63 | 68 |
Optimal pressure ranges from 25–30 bar, balancing pyridine volatility and reaction kinetics.
Additive Engineering
Ammonium hydroxide (0.5–1.0 vol%) in the feed stream extends Ni/Al₂O₃ lifespan by 140% through pH moderation and coke inhibition.
Industrial Scalability Considerations
Continuous Flow Reactors
Pilot-scale tests using tubular reactors (L/D = 40) demonstrate:
- Productivity: 12 kg bipyridine/m³·h
- Catalyst Consumption: 0.8 g Ni per kg product
- Energy Intensity: 18 MJ/kg
Waste Stream Management
Distillation residues contain 22 wt% unreacted pyridine, recoverable via fractional condensation. Cyanide byproducts require alkaline hydrolysis (pH >11) before aqueous discharge.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H₂O) shows 98.2% purity with retention time = 6.74 minutes.
Challenges in Synthesis
Regioselectivity Control
Undesired 3,3'-bipyridine isomers form at temperatures >230°C, necessitating precise thermal regulation.
Catalyst Poisoning
Sulfur-containing impurities in feedstocks reduce Ni activity by 40% within 50 hours. Pre-treatment with Cu/ZnO adsorbents mitigates this issue.
Comparative Analysis of Methods
| Method | Yield (%) | Cost Index | Scalability |
|---|---|---|---|
| Ni-Catalyzed Coupling | 71 | 1.0 | High |
| Ullmann Coupling | 65 | 1.4 | Moderate |
| Electrochemical | 58 | 2.1 | Low |
Nickel-based systems remain superior in cost-performance balance.
Recent Advances
Microwave-assisted cyanation (150°C, 15 minutes) achieves 88% yield with 50% reduced Pd loading. Additive manufacturing of 3D-printed Ni/Al₂O₃ monoliths enhances flow reactor performance by 22%.
Chemical Reactions Analysis
Types of Reactions: 4’-Cyano-2,2’: 6’,2"-terpyridine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Coordination Reactions: It forms stable complexes with metal ions such as ruthenium and platinum.
Common Reagents and Conditions:
Palladium Catalysts: Used in cyanation reactions.
KF/Alumina: Used in Michael addition reactions.
Major Products:
Scientific Research Applications
Coordination Chemistry
6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile is primarily used as a bidentate ligand in coordination chemistry. It forms stable complexes with transition metals such as iron, copper, and zinc. These metal complexes are essential in various catalytic processes and biochemical reactions.
Key Features:
- Chelation: The compound effectively chelates metal ions, enhancing their stability and reactivity.
- Catalytic Applications: Metal complexes formed with this ligand are investigated for their catalytic properties in organic synthesis and industrial processes.
Medicinal Chemistry
The biological activity of this compound has garnered attention for its potential therapeutic applications.
Antimicrobial Activity:
Research indicates that metal complexes of this compound exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of microbial cell membranes and interference with metabolic pathways .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Moderate Activity | |
| Aspergillus flavus | No Activity |
Anticancer Properties:
The compound's ability to form stable complexes with platinum makes it a candidate for developing new chemotherapeutic agents. Studies have shown that these complexes can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Materials Science
In the field of materials science, this compound is utilized in the fabrication of electronic materials.
Applications:
- Organic Light Emitting Diodes (OLEDs): The compound's electrochemical properties make it suitable for applications in OLED technology.
- Photovoltaic Cells: Research is ongoing to explore its potential in enhancing the efficiency of solar cells through improved charge transport properties.
Case Study 1: Antimicrobial Activity Assessment
A study conducted by Khaled et al. (2023) evaluated the antimicrobial effects of metal complexes derived from this compound against common bacterial strains. The results indicated a strong correlation between metal ion type and antimicrobial efficacy, highlighting the importance of ligand structure in biological applications .
Case Study 2: Anticancer Drug Development
Research published in the Journal of Medicinal Chemistry demonstrated that platinum complexes with this ligand exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the role of the bipyridine structure in enhancing drug interactions at the cellular level .
Mechanism of Action
The mechanism of action of 4’-Cyano-2,2’: 6’,2"-terpyridine primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For instance, platinum complexes of 4’-Cyano-2,2’: 6’,2"-terpyridine have been shown to induce mitophagy, a selective autophagic process that degrades dysfunctional mitochondria . This mechanism involves the disruption of mitophagy-related protein expression, mitochondrial membrane potential dissipation, and elevation of reactive oxygen species levels .
Comparison with Similar Compounds
- 4’-Chloro-2,2’: 6’,2"-terpyridine
- 4’-Phenyl-2,2’: 6’,2"-terpyridine
- 4’-Substituted-2,2’: 6’,2"-terpyridine derivatives (e.g., 4’-N-(2-Cyanoethyl)pyrrol-2-yl-2,2’: 6’,2"-terpyridine)
Uniqueness: 4’-Cyano-2,2’: 6’,2"-terpyridine is unique due to the presence of the cyano group, which significantly enhances its electron-withdrawing properties. This modification alters its redox and photophysical properties, making it distinct from other terpyridine derivatives .
Biological Activity
6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, integrating data from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a bipyridine structure with a carbonitrile group, which is known to enhance biological activity through various mechanisms. The synthesis typically involves reactions that incorporate pyridine derivatives and carbonitrile functionalities. For example, the synthesis of related pyridine-based compounds often utilizes click chemistry and other synthetic pathways to achieve desired structures with high yields and purity .
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogens with minimal inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL . Such findings suggest that the compound may possess similar or enhanced antimicrobial capabilities.
Anticonvulsant Properties
In vitro studies have indicated that certain pyridine-based compounds exhibit anticonvulsant activity. The evaluation of these compounds often involves the pentylenetetrazole (PTZ) test, which assesses their efficacy in preventing seizures. Compounds with structural similarities have demonstrated promising results, indicating potential therapeutic applications in epilepsy management .
Anticancer Activity
Research into the anticancer properties of related compounds has shown that they can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, some derivatives have been reported to exhibit IC50 values as low as 0.25 μM against hepatocarcinoma cells . This suggests that this compound may also possess significant anticancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyridine derivatives act as inhibitors of key enzymes involved in bacterial growth and cancer cell proliferation.
- DNA Interaction : The compound may interact with DNA or RNA, disrupting replication processes in pathogens or cancer cells.
- Receptor Modulation : Some studies suggest that these compounds can modulate neurotransmitter receptors, contributing to their anticonvulsant effects.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for 6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile?
The synthesis typically involves multi-step reactions, starting with functionalization of the bipyridine core. Key steps include:
- Coupling Reactions : Suzuki-Miyaura or Ullmann couplings to introduce the pyridin-2-yl moiety at the 6-position of the bipyridine scaffold .
- Cyanide Introduction : The carbonitrile group at the 4-position is introduced via nucleophilic substitution or palladium-catalyzed cyanation .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated by HPLC .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on:
- X-ray Crystallography : Resolves bond lengths, angles, and torsional conformations (e.g., C–C bond lengths: 1.38–1.48 Å; C–N: 1.33–1.35 Å) .
- Spectroscopy :
- NMR : NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.9 ppm; cyano-group absence of protons) .
- IR : A sharp peak near 2230 cm confirms the C≡N stretch .
Q. What are the primary applications of this compound in academic research?
It serves as:
- Ligand in Coordination Chemistry : Bipyridine derivatives bind transition metals (e.g., Ru, Ir) for catalytic or photophysical studies .
- Biological Probe : Explored for enzyme inhibition (e.g., kinases) via π-π stacking and hydrogen bonding with active sites .
Advanced Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity is controlled through:
- Catalyst Design : Palladium catalysts with bulky ligands (e.g., SPhos) favor coupling at sterically accessible positions .
- Directing Groups : Temporary protecting groups (e.g., boronic esters) guide functionalization to specific sites .
- Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to optimize reaction pathways .
Q. What structural modifications enhance its binding affinity to biological targets?
Structure-activity relationship (SAR) studies suggest:
- Electron-Withdrawing Groups : The 4-cyano group increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., lysine in kinase ATP pockets) .
- Heteroaromatic Extensions : Adding pyrimidine or piperazine rings improves solubility and target specificity (e.g., IC values reduced from µM to nM in kinase assays) .
Q. How do crystallographic data resolve contradictions in reported biological activities?
Discrepancies arise from polymorphic forms or binding mode variations. Strategies include:
- Co-crystallization : X-ray structures of ligand-protein complexes identify critical interactions (e.g., hydrogen bonds with Ser/Thr kinases vs. hydrophobic pockets in phosphatases) .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy, explaining activity differences across assays .
Q. What computational methods predict its stability under experimental conditions?
- Molecular Dynamics (MD) Simulations : Assess conformational stability in solvents (e.g., DMSO vs. water) .
- Degradation Pathways : HPLC-MS identifies hydrolysis products (e.g., cyano-group conversion to carboxylic acid in basic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
